molecular formula C10H20N2 B2493241 2-(1-Methylpyrrolidin-2-yl)piperidine CAS No. 118046-19-8

2-(1-Methylpyrrolidin-2-yl)piperidine

Cat. No.: B2493241
CAS No.: 118046-19-8
M. Wt: 168.284
InChI Key: UADZBVXKQFURSB-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-2-yl)piperidine is a heterocyclic compound that features both a piperidine and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-2-yl)piperidine typically involves the reaction of 1-methylpyrrolidine with piperidine under specific conditions. One common method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials. These reactants undergo a series of reactions, including amination and cyclization, to form the desired compound .

Industrial Production Methods

For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available raw materials and efficient reaction conditions. The product is typically purified through crystallization or distillation to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

2-(1-Methylpyrrolidin-2-yl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A five-membered nitrogen-containing heterocycle.

    Piperidine: A six-membered nitrogen-containing heterocycle.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

2-(1-Methylpyrrolidin-2-yl)piperidine is unique due to the presence of both piperidine and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADZBVXKQFURSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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